N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide
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Overview
Description
N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a methoxyphenyl group, and an acetylated glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the benzodioxin ring with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Acetylation and Glycinamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodioxin ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced benzodioxin derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N2-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylglycinamide: Similar structure but with a hydroxy group instead of a methoxy group.
N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-N-methylglycinamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of N2-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, benzodioxin ring, and acetylated glycinamide moiety contribute to its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3O6 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-14(26)23-13-20(27)25(2)21(15-4-7-17(29-3)8-5-15)22(28)24-16-6-9-18-19(12-16)31-11-10-30-18/h4-9,12,21H,10-11,13H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
ICPMSEZRJTYYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N(C)C(C1=CC=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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